[(4-Chloro-3-fluorophenyl)methyl](2-methylpropyl)amine
Description
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
N-[(4-chloro-3-fluorophenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
ZCLGNRAIOPWCGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with 2-methylpropylamine under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Chloro-3-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Chloro-3-fluorophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways, leading to desired therapeutic effects or biological activities.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : (4-Chloro-3-fluorophenyl)methylamine
- Molecular Formula : C₁₁H₁₄ClFN
- Structure : Features a benzylamine core with a 4-chloro-3-fluorophenyl group and a 2-methylpropyl (isobutyl) substituent on the nitrogen atom.
For example, alkylation of a primary amine with a benzyl chloride derivative (e.g., 4-chloro-3-fluorobenzyl chloride) could yield the target compound, followed by purification via crystallization or chromatography .
Applications :
Primarily used as a molecular building block in medicinal chemistry, particularly for designing ligands or bioactive molecules due to its halogenated aryl group and branched alkyl chain .
Comparison with Similar Compounds
Structural Analogs and Key Differences
| Compound Name | Molecular Formula | Substituents | Key Structural Differences |
|---|---|---|---|
| Diisobutylamine (N,N-Bis(2-methylpropyl)amine) | C₈H₁₉N | Two 2-methylpropyl groups | Lacks aromatic ring; simpler alkylamine |
| (3-Trifluoromethylphenyl)methylamine | C₁₂H₁₆F₃N | 3-Trifluoromethylphenyl group | Electron-withdrawing CF₃ vs. Cl/F |
| (2,4,5-Trimethoxyphenyl)methylamine | C₁₄H₂₃NO₃ | 2,4,5-Trimethoxyphenyl group | Electron-donating OCH₃ vs. halogens |
| 2-(Thiophen-2-yl)ethylamine | C₁₀H₁₇NS | Thiophene-ethyl group | Heteroaromatic vs. halogenated aryl |
| 4-Ethylphenyl)methylamine | C₁₂H₁₉N | 4-Ethylphenyl and propyl groups | Ethyl substituent vs. Cl/F |
Physical and Chemical Properties
Notes:
- The halogenated aryl group in the target compound increases molecular weight and lipophilicity compared to diisobutylamine, enhancing membrane permeability but reducing water solubility.
- The trimethoxyphenyl analog () has lower lipophilicity due to polar methoxy groups, while the trifluoromethyl analog () is more lipophilic than the target compound .
Research Findings and Implications
- Lipophilicity Trends: Halogenation (Cl/F) significantly increases log P compared to non-halogenated analogs, aligning with HPLC-derived data for chlorophenyl carbamates ().
- Safety Considerations : The target compound’s larger size and halogenated aryl group may pose higher toxicity risks than diisobutylamine, requiring stringent handling protocols (cf. ).
- Drug Design : Structural flexibility (e.g., swapping halogens for methoxy or trifluoromethyl groups) allows tuning of solubility and target affinity .
Biological Activity
(4-Chloro-3-fluorophenyl)methylamine is a chemical compound with significant potential in medicinal chemistry. Its structure features a chloro and a fluoro substituent on a phenyl ring, which enhances its reactivity and biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, synthesis, and potential applications.
- Molecular Formula : C11H14ClF
- Molecular Weight : Approximately 215.69 g/mol
The presence of halogen substituents (chlorine and fluorine) affects the compound's electrophilicity and nucleophilicity, influencing its interactions with biological targets.
Pharmacological Properties
Research indicates that derivatives of (4-Chloro-3-fluorophenyl)methylamine exhibit various biological activities:
- Antidepressant Activity : Some derivatives show serotonin reuptake inhibition, suggesting potential antidepressant effects.
- Antipsychotic Properties : Similar compounds have been investigated for their antipsychotic effects, indicating a possible therapeutic role in psychiatric disorders.
- Antibacterial Activity : In vitro studies have demonstrated antibacterial properties against strains such as Staphylococcus aureus and Chromobacterium violaceum. For instance, one derivative showed zones of inhibition of 20.5 mm and 17.0 mm, respectively, compared to the standard drug Streptomycin .
The mechanism by which (4-Chloro-3-fluorophenyl)methylamine exerts its biological effects involves interaction with specific receptors or enzymes. The compound may act as a ligand, modulating receptor activity or inhibiting enzyme function, which can lead to various physiological responses.
Synthesis
The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves several steps:
- Formation of the Phenyl Ring : Starting from appropriate precursors, the phenyl ring is constructed with chloro and fluoro substituents.
- Alkylation : The amine group is introduced through alkylation processes involving 2-methylpropylamine.
- Purification : The final product is purified to ensure high yield and purity for biological testing.
Case Studies
Several studies have highlighted the biological activity of (4-Chloro-3-fluorophenyl)methylamine:
- Antidepressant Efficacy :
- A study demonstrated that derivatives with similar structures exhibited significant serotonin reuptake inhibition, suggesting their potential use in treating depression.
- Antibacterial Studies :
Comparative Analysis
To provide context for the biological activity of (4-Chloro-3-fluorophenyl)methylamine, the following table compares it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (4-Chloro-3-fluorophenyl)methylamine | Antidepressant, Antibacterial | Halogenated structure enhances reactivity |
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Antibacterial | Exhibits strong activity against gram-positive bacteria |
| N,N-Dimethyl-(3-chloro-4-fluorophenyl)methanamine | Anticancer | Altered lipophilicity affecting bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
